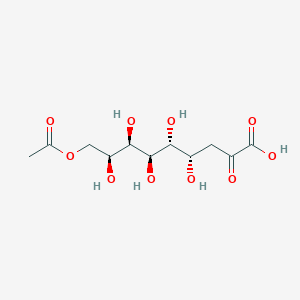
4-Aminoquinoline
説明
4-Aminoquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has a wide range of applications in scientific research, particularly in the field of biochemistry and pharmacology.
科学的研究の応用
4-Aminoquinoline has a wide range of scientific research applications, including its use as a fluorescent probe for detecting biomolecules, such as DNA and RNA. It is also used in the synthesis of other compounds, such as antimalarial drugs and antitumor agents. Additionally, 4-aminoquinoline has been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, autoimmune disorders, and infectious diseases.
作用機序
The mechanism of action of 4-aminoquinoline is not fully understood, but it is believed to involve the inhibition of lysosomal function and the disruption of the acidification of intracellular compartments. This results in the accumulation of toxic compounds within cells, leading to cell death. Additionally, 4-aminoquinoline has been shown to have immunomodulatory effects, which may contribute to its therapeutic potential.
生化学的および生理学的効果
4-Aminoquinoline has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. It has also been shown to modulate the activity of immune cells, such as macrophages and T cells. Additionally, 4-aminoquinoline has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of using 4-aminoquinoline in lab experiments is its versatility and wide range of applications. It can be used as a fluorescent probe, as a starting material for the synthesis of other compounds, and as a therapeutic agent. Additionally, 4-aminoquinoline is relatively easy to synthesize and is commercially available. However, there are also some limitations to its use, such as its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on 4-aminoquinoline, including the development of new synthetic methods and the exploration of its therapeutic potential in different disease contexts. Additionally, there is a need for further research into the mechanism of action of 4-aminoquinoline and its effects on different cell types and tissues. Finally, the development of new applications for 4-aminoquinoline, such as in the field of nanotechnology, may also be an area of future research.
合成法
The synthesis of 4-aminoquinoline involves the reaction of aniline with chloroquine in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into 4-aminoquinoline. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
特性
IUPAC Name |
quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYRLEXKXQRZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206491 | |
| Record name | 4-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoquinoline | |
CAS RN |
578-68-7 | |
| Record name | 4-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTE5P5L97N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)











